molecular formula C16H15ClO2 B7792758 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoicacid

2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoicacid

Cat. No.: B7792758
M. Wt: 274.74 g/mol
InChI Key: PMJKCHLLQFYGJA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid is an organic compound with a complex structure that includes a chlorophenyl group, a methyl group, and a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to a Michael addition with methyl acrylate, followed by hydrolysis and decarboxylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-methylpropanoic acid
  • 3-Phenylpropanoic acid
  • 4-Chlorophenylacetic acid

Highlighting Uniqueness

2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(4-chlorophenyl)-2-methyl-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-16(15(18)19,11-12-5-3-2-4-6-12)13-7-9-14(17)10-8-13/h2-10H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJKCHLLQFYGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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